![molecular formula C17H29NO B1440447 N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine CAS No. 1040691-44-8](/img/structure/B1440447.png)

N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine

Vue d'ensemble

Description

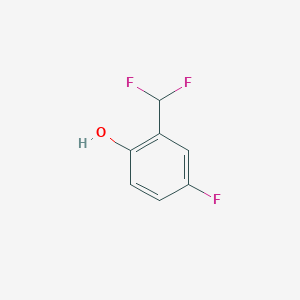

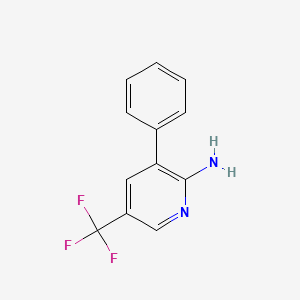

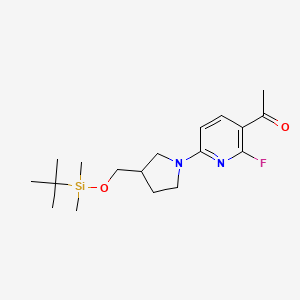

N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine is a biochemical compound with the molecular formula C17H29NO and a molecular weight of 263.42 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine is represented by the SMILES notation: CCCCCCCNCCOC1=CC=C (C=C1)CC . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine has a molecular weight of 263.42 . The compound’s InChI code is 1S/C17H29NO/c1-3-5-7-9-11-15-18-13-14-19-16-12-10-8-6-4-2/h8-10,12H,3-7,11,13-15,18H2,1-2H3 .Applications De Recherche Scientifique

Metabolic Degradation and Environmental Impact

N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine and its derivatives have been studied for their metabolic degradation in various biological systems. Gill, Hammock, and Casida (1974) investigated the degradation of ethyl epoxide, a related compound, in biological and photochemical systems, focusing on the metabolic pathways and environmental impact. They found that major products formed from ethyl epoxide are ethyldiol and cy-hydroxyethyldiol in mouse, rat, or rabbit liver microsome-NADPH systems and algae (Gill, Hammock, & Casida, 1974).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, Zhu, Lan, and Kwon (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process. This method synthesizes highly functionalized tetrahydropyridines, highlighting the versatility of ethyl-based compounds in synthetic chemistry (Zhu, Lan, & Kwon, 2003).

Biotechnological Applications

The biotechnological applications of ethylphenol derivatives have been explored by Zhang, Long, and Ding (2020), who engineered Escherichia coli for the production of 4-ethylphenol from simple carbon sources. This study provided a new strategy for the biosynthesis of 4-ethylphenol, potentially useful in pharmaceutical and food industries (Zhang, Long, & Ding, 2020).

Corrosion Inhibition

Lgaz et al. (2017) investigated the corrosion inhibition behavior of chalcone derivatives including ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate for mild steel in hydrochloric acid solution. Their study provided insights into the protective properties of these compounds against metal corrosion, which can have significant industrial applications (Lgaz et al., 2017).

Enzymatic Biotransformations

Research by Hopper and Cottrell (2003) on 4-ethylphenol methylenehydroxylase from Pseudomonas putida showed enzymatic biotransformations of a range of 4-alkylphenols, producing chiral alcohol as a major product. This study contributes to understanding the enzymatic processes involved in biotransformations of ethylphenol derivatives (Hopper & Cottrell, 2003).

Propriétés

IUPAC Name |

N-[2-(4-ethylphenoxy)ethyl]heptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-3-5-6-7-8-13-18-14-15-19-17-11-9-16(4-2)10-12-17/h9-12,18H,3-8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEVKTDWROHVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCCOC1=CC=C(C=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)

![6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1440371.png)

![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)

![1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1440386.png)